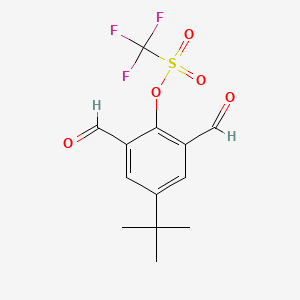
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity, and two formyl groups positioned at the 2 and 6 positions of the phenyl ring. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate typically involves multiple steps. One common method includes the formylation of a tert-butyl-substituted phenyl compound, followed by the introduction of the trifluoromethanesulfonate group. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and relatively low demand. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The formyl groups can undergo oxidation to carboxylic acids or reduction to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the trifluoromethanesulfonate group acts as a leaving group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation of formyl groups can be achieved using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through its reactive formyl and trifluoromethanesulfonate groups.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate involves its reactive functional groups:
Trifluoromethanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Formyl Groups: Participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Similar in having a trifluoromethanesulfonate group but differs in the presence of a silyl group instead of formyl groups.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: Contains a diphenylsilyl group, making it bulkier and potentially more stable.
Uniqueness
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is unique due to the combination of its reactive formyl groups and the trifluoromethanesulfonate group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic organic chemistry for creating complex molecules .
Propiedades
Fórmula molecular |
C13H13F3O5S |
|---|---|
Peso molecular |
338.30 g/mol |
Nombre IUPAC |
(4-tert-butyl-2,6-diformylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O5S/c1-12(2,3)10-4-8(6-17)11(9(5-10)7-18)21-22(19,20)13(14,15)16/h4-7H,1-3H3 |
Clave InChI |
MLODEXNZEJZUBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C=O)OS(=O)(=O)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















